molecular formula C16H14O2 B14345491 1-Ethenoxy-4-(4-ethenoxyphenyl)benzene

1-Ethenoxy-4-(4-ethenoxyphenyl)benzene

Cat. No.: B14345491
M. Wt: 238.28 g/mol
InChI Key: KDMKNYRMJYZBBQ-UHFFFAOYSA-N
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Description

4,4’-Bis(vinyloxy)biphenyl is an organic compound characterized by the presence of two vinyloxy groups attached to a biphenyl core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(vinyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with vinyl ethers under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for 4,4’-Bis(vinyloxy)biphenyl often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(vinyloxy)biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The vinyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivatives.

    Substitution: The vinyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce biphenyl derivatives.

Scientific Research Applications

4,4’-Bis(vinyloxy)biphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential use in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-Bis(vinyloxy)biphenyl involves its ability to undergo various chemical transformations, which can be exploited in different applications. The vinyloxy groups provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

    4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Bis(vinyloxy)biphenyl.

    4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative with different functional groups.

    Biphenol: A compound with two hydroxyl groups attached to the biphenyl core.

Uniqueness: 4,4’-Bis(vinyloxy)biphenyl is unique due to the presence of vinyloxy groups, which impart distinct reactivity and potential for further functionalization compared to other biphenyl derivatives.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-ethenoxy-4-(4-ethenoxyphenyl)benzene

InChI

InChI=1S/C16H14O2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h3-12H,1-2H2

InChI Key

KDMKNYRMJYZBBQ-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=C(C=C1)C2=CC=C(C=C2)OC=C

Origin of Product

United States

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